(1S)-1-(oxolan-2-yl)ethan-1-ol - 1372863-69-8

(1S)-1-(oxolan-2-yl)ethan-1-ol

Catalog Number: EVT-1715187
CAS Number: 1372863-69-8
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogues

Compound Description: These compounds are a novel class of glutaminase 1 inhibitors being explored for their potential in treating glioblastoma. They have shown promising antineoplastic efficacy in preclinical studies [].

Relevance: While structurally distinct from (1S)-1-(oxolan-2-yl)ethan-1-ol, these analogues are related in their investigation as potential chemotherapeutic agents for glioblastoma. Both the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues and (1S)-1-(oxolan-2-yl)ethan-1-ol represent modifications of simple heterocyclic scaffolds, exploring structure-activity relationships for improved drug candidates [].

2-(5-Ethylpyridin-2-yl)ethan-1-ol

Compound Description: This compound is a key intermediate in the synthesis of pioglitazone hydrochloride, a drug used to treat type 2 diabetes [].

Relevance: This compound shares a structural similarity with (1S)-1-(oxolan-2-yl)ethan-1-ol. Both compounds feature an ethan-1-ol group directly attached to a heterocyclic ring. The research focuses on optimizing synthetic processes for these types of molecules to improve efficiency and reduce environmental impact, highlighting the importance of scalable synthesis for medicinal chemistry applications [].

1-(Piperazin-2-yl)ethan-1-ol Derivatives

Compound Description: This class of compounds, derived from (2S,3R)-threonine, has been synthesized and explored for its potential biological activities [].

Relevance: Similar to (1S)-1-(oxolan-2-yl)ethan-1-ol, these derivatives utilize a chiral heterocyclic scaffold. The research demonstrates the use of (2S,3R)-threonine as a chiral building block for creating diverse 1-(piperazin-2-yl)ethan-1-ol derivatives, emphasizing the importance of chirality in drug design and the exploration of new synthetic pathways [].

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

Compound Description: LY3154207 is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. It has a distinct pharmacological profile compared to orthosteric agonists and has shown promise in preclinical models for treating Lewy Body Dementia [].

Relevance: While LY3154207 differs significantly in overall structure from (1S)-1-(oxolan-2-yl)ethan-1-ol, both compounds highlight the importance of exploring diverse chemical structures for targeting specific biological pathways. LY3154207's success as a D1 PAM underscores the potential of novel chemical scaffolds in drug discovery [].

2-(1H-imidazol-5-yl)ethan-1-ol (histaminol)

Compound Description: Histaminol is a rare metabolite typically produced during histidine metabolism. It has been identified in methanogenic archaea, but its specific function in these organisms is still being investigated [].

Relevance: Like (1S)-1-(oxolan-2-yl)ethan-1-ol, histaminol contains an ethan-1-ol group linked to a heterocycle. The discovery of histaminol in methanogens broadens our understanding of its natural occurrence and suggests potential roles in cell signaling or metal ion uptake, similar to the functions of histamine in eukaryotes [].

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

Compound Description: LQFM032 exhibits anxiolytic-like effects in rodent models, mediated through the benzodiazepine and nicotinic pathways. Notably, it does not seem to impair mnemonic activity [].

Relevance: This compound shares structural similarities with (1S)-1-(oxolan-2-yl)ethan-1-ol, featuring an ethan-1-ol group connected to a heterocyclic system. LQFM032's anxiolytic-like effects and minimal mnemonic interference highlight the potential for developing new therapeutics with improved safety profiles for anxiety disorders [].

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor with promising anti-tumor activity in preclinical models of melanoma and colon cancer. Its pharmacodynamic properties and relationship to tumor growth inhibition have been extensively studied [, , ].

Relevance: While structurally distinct from (1S)-1-(oxolan-2-yl)ethan-1-ol, both compounds emphasize the exploration of diverse chemical structures for therapeutic applications. GDC-0879's potent B-Raf inhibition and promising antitumor activity showcase the potential of targeting specific enzymes involved in tumorigenesis [, , ].

(1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS)

Compound Description: PRC200-SS is a triple reuptake inhibitor, demonstrating potent binding affinity for serotonin, norepinephrine, and dopamine transporters. It exhibits antidepressant-like effects in rodent models without inducing self-administration, suggesting a lower abuse liability compared to some existing antidepressants [].

Relevance: This compound, while structurally distinct from (1S)-1-(oxolan-2-yl)ethan-1-ol, illustrates the significance of exploring diverse chemical space for therapeutic applications, particularly in the context of neuropsychiatric disorders. PRC200-SS's unique pharmacological profile as a triple reuptake inhibitor with potential antidepressant effects highlights the potential for discovering novel therapeutics with improved efficacy and safety profiles [].

1-(2,4-difluorophenyl)ethan-1-one (PGI-1), (Z)-1-(1-bromoprop-1-en-2-yl)-2,4-difluorobenzene (PGI-2), and 1-bromo-2-(2,4-difluorophenyl)propan-2-ol (PGI-3)

Compound Description: These three alkyl halides are considered potential genotoxic impurities (PGIs) found in posaconazole, an antifungal medication. Sensitive analytical methods are crucial for detecting and quantifying these impurities to ensure drug safety [].

Relevance: Though structurally different from (1S)-1-(oxolan-2-yl)ethan-1-ol, the focus on PGIs like these alkyl halides highlights the broader importance of impurity profiling in pharmaceutical development, which is crucial for ensuring the safety and efficacy of drug products, regardless of the specific chemical structure [].

1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (5Y)

Compound Description: 5Y is a multipotent compound exhibiting inhibitory effects on prion propagation, cancer cell proliferation, and influenza virus replication. It is a promising lead compound for developing therapeutics targeting multiple diseases [].

Relevance: While structurally distinct from (1S)-1-(oxolan-2-yl)ethan-1-ol, the discovery of 5Y with its multipotent activity underscores the potential of exploring diverse chemical structures for therapeutic applications beyond their initial targets [].

(2R,3R,4S,5R)-5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol (Clofarabine)

Compound Description: Clofarabine is an anticancer agent used to treat acute leukemia. Efficient and environmentally friendly synthetic protocols are continually being explored to improve its accessibility and reduce its environmental impact [].

Relevance: Although Clofarabine possesses a more complex structure than (1S)-1-(oxolan-2-yl)ethan-1-ol, both are built upon a modified sugar scaffold. The development of optimized synthetic pathways for Clofarabine, focusing on greener methods and higher yields, has implications for the synthesis of related compounds, including potentially (1S)-1-(oxolan-2-yl)ethan-1-ol [].

1-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

Compound Description: This compound, an S-derivative of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols, exhibits optical activity and has been investigated for potential biological activity [, ].

Relevance: This compound, like (1S)-1-(oxolan-2-yl)ethan-1-ol, exemplifies the significance of chirality and stereoisomerism in drug development. The research highlights the importance of considering optical purity and how different enantiomers can exhibit distinct biological properties [, ].

(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol

Compound Description: This compound is a chiral intermediate in the synthesis of cenobamate, an anti-epileptic drug. Biocatalytic methods using alcohol dehydrogenase enzymes offer an efficient and environmentally friendly approach for its preparation [].

Relevance: Similar to (1S)-1-(oxolan-2-yl)ethan-1-ol, this chiral alcohol emphasizes the importance of stereochemistry in pharmaceuticals. The successful implementation of biocatalytic synthesis for this molecule highlights the potential of utilizing enzymatic approaches for preparing chiral building blocks for various drugs, potentially including (1S)-1-(oxolan-2-yl)ethan-1-ol [].

2-(((2-Methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol (24)

Compound Description: This biphenyl pyridine derivative acts as a potent inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. It exhibits promising antitumor activity in vivo and has the potential to be developed as a cancer therapeutic [].

Relevance: While structurally different from (1S)-1-(oxolan-2-yl)ethan-1-ol, the discovery and development of this PD-1/PD-L1 inhibitor exemplify the ongoing pursuit of small-molecule inhibitors targeting protein-protein interactions, which hold significant promise for various therapeutic areas, including oncology [].

2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one

Compound Description: This compound represents a novel, enantiomerically enriched ethereal analog of (R)-iso-moramide. Designed as a potential analgesic, it displays a high affinity for opioid receptors (ORs), specifically µ-OR, δ-OR, and κ-OR, as demonstrated by docking studies [].

Relevance: While structurally dissimilar to (1S)-1-(oxolan-2-yl)ethan-1-ol, this (R)-iso-moramide analog shares a common theme of exploring structural modifications to modulate biological activity. The research underscores the importance of chirality in drug design and the pursuit of novel analgesics with improved efficacy and reduced side effects [].

DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one)

Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. Unlike D1 agonists, DETQ demonstrates a unique pharmacological profile by increasing locomotor activity without causing stereotypy or tachyphylaxis in preclinical models [].

Relevance: While structurally distinct from (1S)-1-(oxolan-2-yl)ethan-1-ol, DETQ's mechanism as a D1 PAM highlights the potential of allosteric modulation as a therapeutic strategy. This approach offers advantages over direct-acting agonists, such as reduced side effects and sustained efficacy. []

Properties

CAS Number

1372863-69-8

Product Name

(1S)-1-(oxolan-2-yl)ethan-1-ol

IUPAC Name

(1S)-1-(oxolan-2-yl)ethanol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1

InChI Key

FGNVEEOZAACRKW-ZBHICJROSA-N

SMILES

CC(C1CCCO1)O

Canonical SMILES

CC(C1CCCO1)O

Isomeric SMILES

C[C@@H](C1CCCO1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.